4-Fluoro-3-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-isopropylbenzamide is an organic compound with the molecular formula C10H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and an isopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylbenzamide typically involves the reaction of 4-fluorobenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and reaction times. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Fluoro-3-isopropylbenzoic acid.
Reduction: 4-Fluoro-3-isopropylbenzylamine.
Substitution: 4-Methoxy-3-isopropylbenzamide (if methoxide is used).
Scientific Research Applications
4-Fluoro-3-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The isopropyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-Bromo-4-fluoro-N-isopropylbenzamide
- 4-Fluoro-N-isopropylbenzamide
Comparison: 4-Fluoro-3-isopropylbenzamide is unique due to the specific positioning of the fluorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to its analogs.
Properties
CAS No. |
1112179-26-6 |
---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-fluoro-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12FNO/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
WIHGZCWCCWVCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.